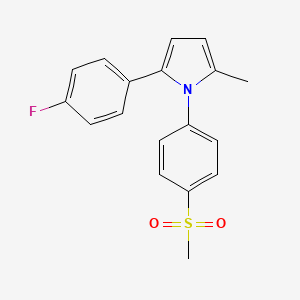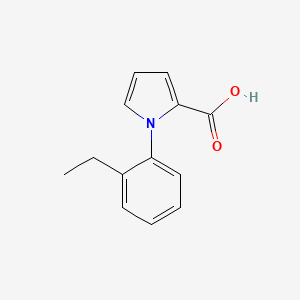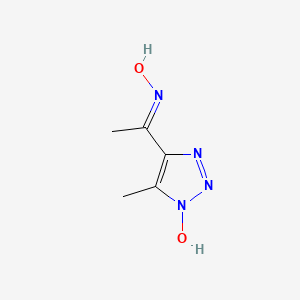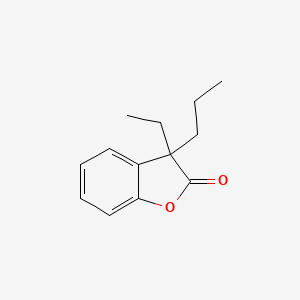
2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one and 3-oxobutanenitrile under acidic conditions to form the desired pyrrole compound . The reaction is catalyzed by acetic acid and proceeds through a one-pot, three-component reaction mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole involves its interaction with molecular targets such as the COX-2 enzyme. The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of inflammatory mediators like prostaglandins . This selective inhibition is attributed to the specific interactions between the compound’s functional groups and the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with similar anti-inflammatory properties.
2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with dual antimicrobial and anti-inflammatory activities.
Uniqueness
2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methylsulfonylphenyl groups enhances its selectivity and potency as a COX-2 inhibitor, potentially offering therapeutic advantages over other similar compounds.
Properties
CAS No. |
189500-91-2 |
|---|---|
Molecular Formula |
C18H16FNO2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C18H16FNO2S/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(11-9-16)23(2,21)22/h3-12H,1-2H3 |
InChI Key |
ZPBAXSZKIYTVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)
![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)

![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)





![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
